

commercial suppliers and availability of methyl 6-bromopicolinate

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Compound of Interest

Compound Name: Methyl 6-bromopicolinate

Cat. No.: B1355233

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An In-Depth Technical Guide to **Methyl 6-Bromopicolinate** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **methyl 6-bromopicolinate**, a key heterocyclic intermediate in organic synthesis, with a focus on its commercial availability, chemical properties, synthesis, and applications in research and drug development.

Chemical Properties and Identification

Methyl 6-bromopicolinate, also known as methyl 6-bromopyridine-2-carboxylate, is a halogenated pyridine derivative.^[1] It presents as a white to off-white solid and is a crucial building block in the synthesis of more complex molecules.^{[1][2][3]}

Property	Value	Reference
CAS Number	26218-75-7	[1] [2] [4]
Molecular Formula	C ₇ H ₆ BrNO ₂	[2] [4]
Molecular Weight	216.03 g/mol	[2] [4]
Melting Point	92-96 °C	[4]
Boiling Point	289.7±20.0 °C at 760 mmHg	[2] [4]
Density	1.6±0.1 g/cm ³	[4]
Appearance	White to off-white solid	[1] [2]

Commercial Suppliers and Availability

Methyl 6-bromopicolinate is readily available from a variety of commercial suppliers, catering to research and bulk manufacturing needs. The purity of the commercially available compound typically exceeds 98.0%.[\[5\]](#) Below is a summary of some suppliers and indicative pricing. Please note that prices and availability are subject to change and may vary based on quantity and purity.

Supplier	Purity	Quantity	Price (USD)	Reference
Sigma-Aldrich	97%	-	Discontinued	[6]
TCI Chemicals	>98.0%	1g / 5g	-	[2]
Alfa Chemistry	-	-	-	[7]
Ambeed, Inc.	-	-	-	[7]
BOC Sciences	-	-	-	[7]
MedchemExpress	-	-	-	[8][9]
Santa Cruz Biotechnology	-	-	-	[2]
ChemicalBook Suppliers	-	1g / 5g	\$18 - \$54	[1]
Dideu Industries Group	99.00%	per g	\$1.10	[1]
CP Lab Safety	min 97%	100g	\$42.37	[10]

Synthesis Protocol

A common method for the synthesis of **methyl 6-bromopicolinate** involves the esterification of 6-bromopicolinic acid with methanol.[1]

Experimental Protocol: Esterification of 6-Bromopicolinic Acid

Materials:

- 6-Bromopicolinic acid
- Methanol
- Concentrated hydrochloric acid or sulfuric acid

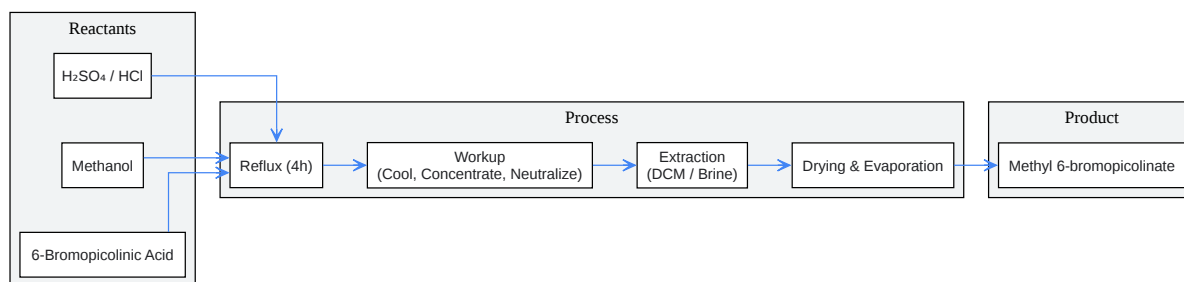
- Ammonia
- Dichloromethane
- Brine
- Magnesium sulfate

Procedure:

- Dissolve 6-bromopicolinic acid (e.g., 6.000 g) in methanol (e.g., 180 mL) containing a catalytic amount of concentrated acid (e.g., sulfuric acid, 2 mL).[\[1\]](#)
- Heat the mixture to reflux and maintain for approximately 4 hours.[\[1\]](#)
- Monitor the reaction for completion using an appropriate analytical method (e.g., TLC).
- Upon completion, cool the reaction mixture to approximately 0°C and concentrate it under reduced pressure.[\[1\]](#)
- Neutralize the residue by adding ammonia (e.g., 4.8 mL).[\[1\]](#)
- Evaporate the resulting solution to obtain a solid residue.[\[1\]](#)
- Dissolve the solid in a mixture of dichloromethane (e.g., 100 mL) and brine (e.g., 100 mL) and separate the organic layer.[\[1\]](#)
- Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield the final product, methyl 6-bromo-2-pyridinecarboxylate, as a white solid. A yield of approximately 98% has been reported for this procedure.[\[1\]](#)

Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m).[\[1\]](#)



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Synthesis workflow for **methyl 6-bromopicolinate**.

Applications in Research and Drug Development

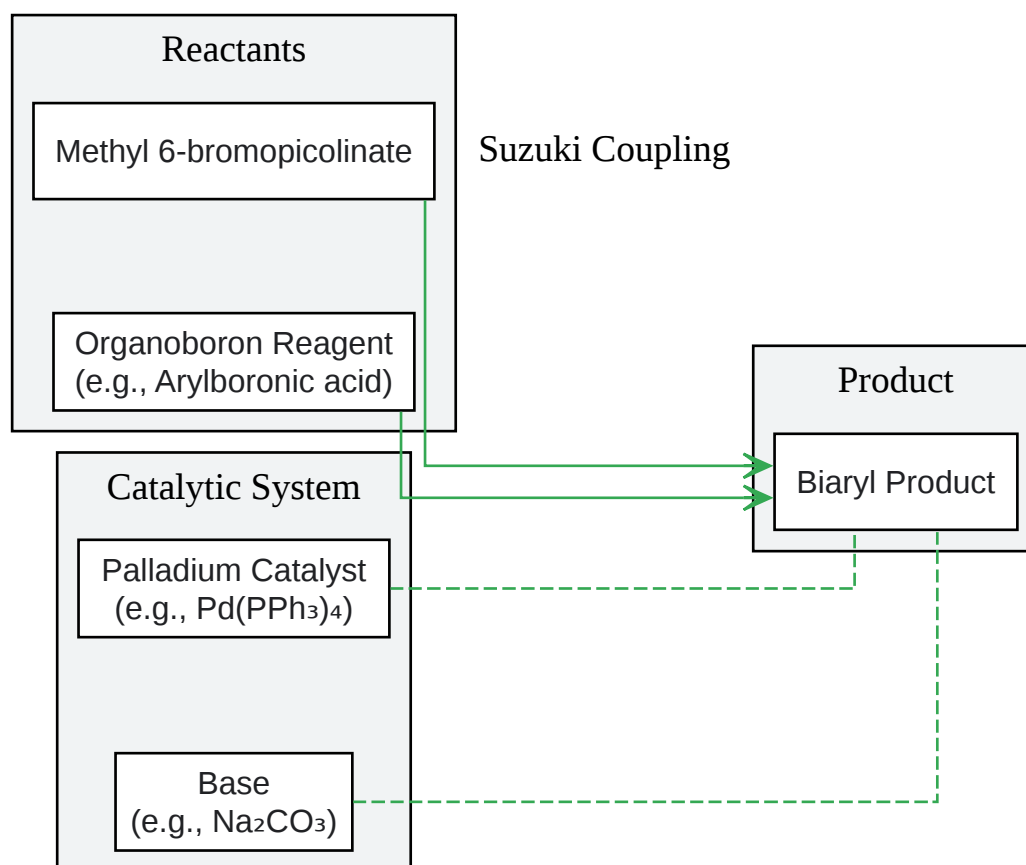
Methyl 6-bromopicolinate is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[5][11] Its utility stems from the presence of a bromine atom, which serves as a handle for various metal-catalyzed cross-coupling reactions.[3]

Key Applications:

- **Cross-Coupling Reactions:** The bromine substituent is ideal for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds and constructing biaryl structures.[3]
- **Synthesis of Heterocyclic Compounds:** It is a key precursor in the synthesis of a wide range of substituted pyridine and other heterocyclic compounds.[11]
- **Drug Discovery:** Picolinic acid derivatives are studied as potential inhibitors for enzymes like metallo- β -lactamases (MBLs), which contribute to antibiotic resistance.[3] The picolinate core

can act as a metal-binding pharmacophore.[3] It is also used in the synthesis of potential hypolipidemic drugs and nicotinic acid analogs for treating cardiovascular diseases.[11]

- Agrochemicals: The compound serves as a starting material for synthesizing novel pesticides and herbicides.[11]



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Role of **methyl 6-bromopicolinate** in Suzuki coupling.

In summary, **methyl 6-bromopicolinate** is a commercially accessible and highly valuable reagent for chemical synthesis. Its well-defined properties and reactivity make it an essential component in the development of new pharmaceuticals, agrochemicals, and materials. Researchers and drug development professionals can leverage its versatility in cross-coupling reactions to construct diverse and complex molecular architectures.

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